molecular formula C9H14IN3O2 B13633859 Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Cat. No.: B13633859
M. Wt: 323.13 g/mol
InChI Key: QJGGAFJCZYZBTF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-amino-4-bromobutanoate with 4-iodopyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

    Industrial Applications: It may find use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted pyrazole ring can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with the active sites of these targets. This can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)butanoate
  • Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate
  • Ethyl 2-amino-4-(4-fluoro-1h-pyrazol-1-yl)butanoate

Uniqueness

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions, such as coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

ethyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate

InChI

InChI=1S/C9H14IN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3

InChI Key

QJGGAFJCZYZBTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=C(C=N1)I)N

Origin of Product

United States

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